molecular formula C4H9N5 B2930890 1-(2H-tetrazol-5-yl)propan-2-amine CAS No. 1250769-85-7

1-(2H-tetrazol-5-yl)propan-2-amine

Cat. No.: B2930890
CAS No.: 1250769-85-7
M. Wt: 127.151
InChI Key: AQORIANGFJTCON-UHFFFAOYSA-N
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Description

1-(2H-tetrazol-5-yl)propan-2-amine is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2H-tetrazol-5-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds readily in water and can be catalyzed by various metal salts . Another method involves the use of triethyl orthoformate and sodium azide in the presence of a catalyst like ytterbium triflate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product. Microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 1-(2H-tetrazol-5-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Reduced amines and other derivatives.

    Substitution: Substituted tetrazoles with various functional groups.

Scientific Research Applications

1-(2H-tetrazol-5-yl)propan-2-amine has several scientific research applications:

Comparison with Similar Compounds

1-(2H-tetrazol-5-yl)propan-2-amine can be compared with other similar compounds, such as:

  • 1-(2H-tetrazol-5-yl)ethan-1-amine
  • 1-(2H-tetrazol-5-yl)butan-2-amine
  • 1-(2H-tetrazol-5-yl)pentan-3-amine

Uniqueness: The uniqueness of this compound lies in its specific structure, which allows it to exhibit distinct chemical and biological properties compared to its analogs. Its propan-2-amine moiety provides unique steric and electronic characteristics that influence its reactivity and interactions with molecular targets .

Properties

IUPAC Name

1-(2H-tetrazol-5-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-3(5)2-4-6-8-9-7-4/h3H,2,5H2,1H3,(H,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQORIANGFJTCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NNN=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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